[34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid
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Overview
Description
Compstatin is a cyclic tridecapeptide that was originally discovered through phage-display libraries. It is a highly potent and selective inhibitor of the complement component C3, which plays a central role in the complement system. The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promote inflammation, and attack the pathogen’s cell membrane. Compstatin has shown significant potential in clinical applications, particularly in treating diseases related to the complement system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Compstatin is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of compstatin is achieved by forming a disulfide bond between two cysteine residues in the peptide sequence. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of compstatin follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The scalability of SPPS makes it suitable for the industrial production of compstatin .
Chemical Reactions Analysis
Types of Reactions: Compstatin primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. it can be modified to enhance its stability and binding affinity through chemical modifications .
Common Reagents and Conditions:Coupling Reagents: Used in SPPS to facilitate peptide bond formation. Examples include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Used to protect functional groups during synthesis. Examples include t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Major Products Formed: The major product formed during the synthesis of compstatin is the cyclic peptide itself. The formation of the disulfide bond is a critical step that defines the cyclic structure of compstatin .
Scientific Research Applications
Compstatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a model compound for studying peptide synthesis and cyclic peptide formation.
Biology: Used to study the complement system and its role in immune responses.
Medicine: Investigated for its potential in treating diseases related to the complement system, such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and other inflammatory and autoimmune diseases
Mechanism of Action
Compstatin exerts its effects by binding to the complement component C3 and preventing its activation. This inhibition blocks the cleavage of C3 into its active fragments, C3a and C3b, thereby preventing the downstream activation of the complement cascade. The binding of compstatin to C3 is highly specific and involves interactions with key residues in the C3 molecule. This mechanism of action makes compstatin a valuable tool for modulating the complement system in various disease conditions .
Comparison with Similar Compounds
Compstatin is unique in its ability to selectively inhibit C3, a central component of the complement system. Similar compounds include:
Eculizumab: An anti-C5 antibody that inhibits the complement component C5. Unlike compstatin, eculizumab acts downstream in the complement cascade.
Pegcetacoplan: A second-generation compstatin derivative that has been approved for clinical use. .
Compstatin’s uniqueness lies in its ability to target C3 directly, providing a broader control of the complement system compared to compounds that target downstream components .
Properties
Molecular Formula |
C66H99N23O17S2 |
---|---|
Molecular Weight |
1550.8 g/mol |
IUPAC Name |
2-[4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-34-[(2-amino-3-methylpentanoyl)amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74) |
InChI Key |
RDTRHBCZFDCUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N |
Origin of Product |
United States |
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